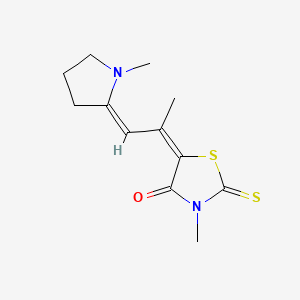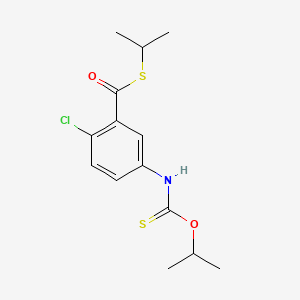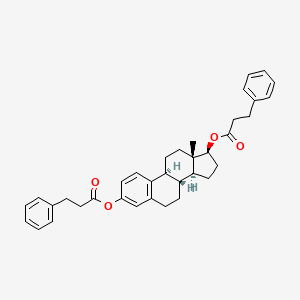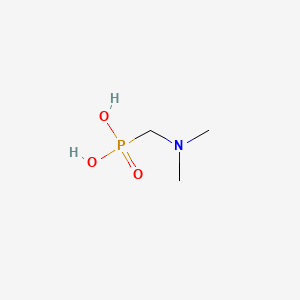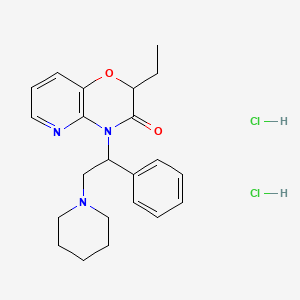
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common synthetic routes may include:
Formation of the Pyrido-Oxazin Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a catalyst.
Introduction of the Ethyl and Phenyl Groups: This can be achieved through alkylation and arylation reactions using reagents like ethyl halides and phenylboronic acids.
Addition of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or phenyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the oxazin ring or other functional groups using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring structure or side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Alkyl halides, aryl halides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a drug, it may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one derivatives: Compounds with similar ring structures but different substituents.
Piperidine derivatives: Compounds containing the piperidine ring, which may have similar biological activities.
Phenyl-ethyl derivatives: Compounds with phenyl and ethyl groups attached to various scaffolds.
Uniqueness
The uniqueness of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2-ethyl-4-(1-phenyl-2-(1-piperidinyl)ethyl)-, dihydrochloride lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
88809-74-9 |
|---|---|
Molekularformel |
C22H29Cl2N3O2 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
2-ethyl-4-(1-phenyl-2-piperidin-1-ylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C22H27N3O2.2ClH/c1-2-19-22(26)25(21-20(27-19)12-9-13-23-21)18(17-10-5-3-6-11-17)16-24-14-7-4-8-15-24;;/h3,5-6,9-13,18-19H,2,4,7-8,14-16H2,1H3;2*1H |
InChI-Schlüssel |
GXYCHOFCEXAQAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


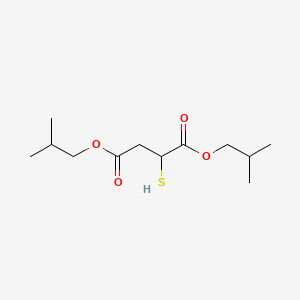
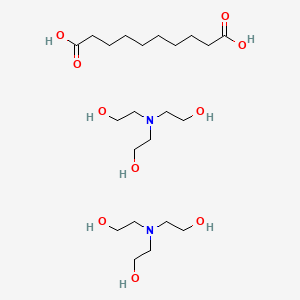
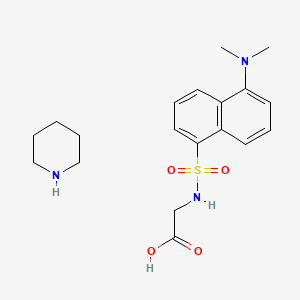
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
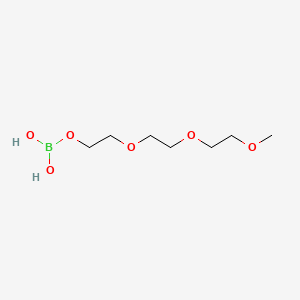
![Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-](/img/structure/B12692236.png)



